molecular formula C19H21N3O3 B11482960 5H-Pyrrolo[1,2-a]azepine-1-carbonitrile, 2-amino-3-(3,4-dimethoxybenzoyl)-6,7,8,9-tetrahydro-

5H-Pyrrolo[1,2-a]azepine-1-carbonitrile, 2-amino-3-(3,4-dimethoxybenzoyl)-6,7,8,9-tetrahydro-

Cat. No.: B11482960
M. Wt: 339.4 g/mol
InChI Key: XXNNCWNLZSLSPA-UHFFFAOYSA-N
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Description

5H-Pyrrolo[1,2-a]azepine-1-carbonitrile, 2-amino-3-(3,4-dimethoxybenzoyl)-6,7,8,9-tetrahydro- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrroloazepine core, which is a fused bicyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5H-Pyrrolo[1,2-a]azepine-1-carbonitrile, 2-amino-3-(3,4-dimethoxybenzoyl)-6,7,8,9-tetrahydro- can be achieved through several synthetic routes. One efficient method involves the N-acyliminium cyclization of hydroxylactams incorporated into the pyrroloisoxazole system . This process typically requires the presence of Lewis acids such as BF3·Et2O or Sn(NTf2)4 to facilitate the cyclization reaction. Another approach involves the 1,3-dipolar cycloaddition reaction involving nitrile oxides generated from hydroxymoyl chlorides in the presence of triethylamine in benzene . These methods provide high yields and are commonly used in laboratory settings.

Chemical Reactions Analysis

5H-Pyrrolo[1,2-a]azepine-1-carbonitrile, 2-amino-3-(3,4-dimethoxybenzoyl)-6,7,8,9-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the pyrroloazepine core .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a pharmacophore for the development of new drugs, particularly those targeting neurological disorders and cancer . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the field of materials science, where it is used to create novel polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[1,2-a]azepine-1-carbonitrile, 2-amino-3-(3,4-dimethoxybenzoyl)-6,7,8,9-tetrahydro- involves its interaction with specific molecular targets and pathways within biological systems. Studies have shown that it can inhibit certain enzymes and receptors, leading to various physiological effects . For example, it has been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can enhance cholinergic signaling, which is beneficial in the treatment of neurological disorders such as Alzheimer’s disease. The compound’s interaction with other molecular targets and pathways is still under investigation, and further research is needed to fully elucidate its mechanism of action .

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

2-amino-3-(3,4-dimethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile

InChI

InChI=1S/C19H21N3O3/c1-24-15-8-7-12(10-16(15)25-2)19(23)18-17(21)13(11-20)14-6-4-3-5-9-22(14)18/h7-8,10H,3-6,9,21H2,1-2H3

InChI Key

XXNNCWNLZSLSPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2CCCCC3)C#N)N)OC

Origin of Product

United States

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